molecular formula C14H22N2O B1493287 3-amino-N-benzyl-N-butylpropanamide CAS No. 2098110-94-0

3-amino-N-benzyl-N-butylpropanamide

Cat. No.: B1493287
CAS No.: 2098110-94-0
M. Wt: 234.34 g/mol
InChI Key: UVDRSCLNOGCTSS-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-N-butylpropanamide is a chemical compound with the molecular formula C₁₄H₂₄N₂O. It is characterized by the presence of an amino group, a benzyl group, and a butyl group attached to a propanamide backbone. This compound is known for its versatility and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-benzyl-N-butylpropanamide typically involves the reaction of benzylamine with butylpropanamide under specific conditions. The reaction can be carried out using reagents such as acyl chlorides or anhydrides in the presence of a base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the use of large-scale reactors equipped with advanced monitoring and control systems to ensure consistent product quality. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-benzyl-N-butylpropanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-Amino-N-benzyl-N-butylpropanamide is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and in industrial processes.

Mechanism of Action

The mechanism by which 3-amino-N-benzyl-N-butylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Amino-N-benzyl-N-butylpropanamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • N-Benzyl-N-butylamine: Lacks the propanamide group.

  • 3-Amino-N-benzylbutanamide: Has a shorter carbon chain.

  • N-Butylpropanamide: Lacks the benzyl and amino groups.

These compounds differ in their chemical structure and properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

3-amino-N-benzyl-N-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-3-11-16(14(17)9-10-15)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRSCLNOGCTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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